NS1-IN-1

Beschreibung

Eigenschaften

IUPAC Name |

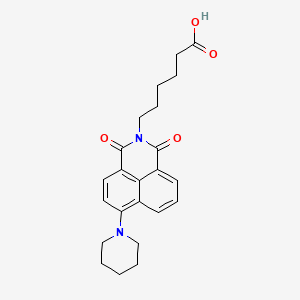

6-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c26-20(27)10-3-1-6-15-25-22(28)17-9-7-8-16-19(24-13-4-2-5-14-24)12-11-18(21(16)17)23(25)29/h7-9,11-12H,1-6,10,13-15H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIOYMJZOCQPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181373-35-3 | |

| Record name | 181373-35-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of NS1-IN-1 (Exemplified by JJ3297/A9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-structural protein 1 (NS1) of the influenza A virus is a critical virulence factor that orchestrates the evasion of the host's innate immune response, primarily by antagonizing the type I interferon (IFN) system. This makes NS1 a prime target for the development of novel anti-influenza therapeutics. This technical guide delineates the mechanism of action of NS1 inhibitors, with a specific focus on the well-characterized compound JJ3297 (also known as A9), as a representative for the broader class of NS1 inhibitors which we will refer to as NS1-IN-1. This compound functions by restoring the host's intrinsic antiviral defenses, which are otherwise suppressed by the NS1 protein. Structural and functional studies have revealed that this class of inhibitors likely acts by competitively binding to the effector domain of the NS1 protein, thereby disrupting its interaction with crucial host factors, such as the 30-kDa subunit of the cleavage and polyadenylation specificity factor (CPSF30). This disruption alleviates the NS1-mediated blockade of host pre-mRNA processing, leading to the restoration of interferon production and the subsequent induction of an antiviral state. The antiviral activity of this compound is contingent upon a functional host interferon pathway, highlighting a mechanism that empowers the host's own immune system to combat the viral infection.

Quantitative Data Summary

The following table summarizes the quantitative data available for the antiviral activity of the representative NS1 inhibitor, JJ3297/A9, and related compounds.

| Compound | Parameter | Value | Cell Line | Virus Strain | Reference |

| JJ3297 | Viral Replication Inhibition | >3 orders of magnitude | MDCK | Influenza A/PR/8/34 | [1][2] |

| JJ3297 | IFN-β Production (in infected cells) | 69 pg/mL | MEF | Influenza A/PR/8 | [1] |

| Related Compound (NSC125044 analog) | IC50 | 0.8 µM | MDCK | Influenza A | [3] |

| Related Compound (A22) | EC50 | ~50 nM | - | - | [4] |

| Related Compound (157) | IC50 | 51.6 µM | A549 | Influenza A/PR/8/34(H1N1) | [4] |

| Related Compound (164) | IC50 | 46.4 µM | A549 | Influenza A/PR/8/34(H1N1) | [4] |

Core Mechanism of Action

The primary mechanism of action of this compound (exemplified by JJ3297/A9) is the restoration of the host's innate immune response, which is actively suppressed by the influenza NS1 protein.[1][2] This is achieved by inhibiting the function of the NS1 protein, which allows for the production of type I interferons (IFN-α/β) and the subsequent establishment of an antiviral state in infected and neighboring cells.[1]

Structural studies have provided significant insights into the molecular interactions underlying this mechanism. It is proposed that this compound binds to a hydrophobic pocket within the effector domain of the NS1 protein.[5][6] This pocket is the same region that the host protein CPSF30 binds to.[5][6] By occupying this binding site, this compound competitively inhibits the interaction between NS1 and CPSF30.[5]

The NS1-CPSF30 interaction is a key strategy employed by the influenza virus to shut down host gene expression. By binding to CPSF30, NS1 prevents the 3'-end processing of cellular pre-mRNAs, including the pre-mRNAs for interferons.[6][7] This leads to a global inhibition of host protein synthesis, crippling the cell's ability to mount an antiviral response.

By disrupting the NS1-CPSF30 complex, this compound effectively reverses this blockade, allowing for the proper processing and nuclear export of host mRNAs, including IFN-β mRNA.[1] The subsequent translation of IFN-β leads to its secretion and the activation of the IFN signaling pathway in an autocrine and paracrine manner. This, in turn, induces the expression of numerous interferon-stimulated genes (ISGs) that establish an antiviral state, ultimately inhibiting viral replication and spread.[1] The activity of JJ3297 has been shown to be dependent on a functional RNase L, a key component of the IFN-induced antiviral response, further underscoring the reliance of this class of inhibitors on the host's innate immune machinery.[1]

Signaling Pathways and Experimental Workflows

Influenza NS1-Mediated Inhibition of Host Interferon Response

The following diagram illustrates the key interactions of the influenza NS1 protein in suppressing the host's type I interferon response.

Caption: Influenza NS1 protein inhibits the host interferon response by targeting CPSF30 and TRIM25.

Proposed Mechanism of Action of this compound (JJ3297/A9)

This diagram illustrates the proposed mechanism by which this compound restores the host's antiviral response.

Caption: this compound binds to the NS1 effector domain, restoring host gene expression and interferon response.

Experimental Workflow: Assessing NS1 Inhibitor Activity

The following diagram outlines a typical experimental workflow to evaluate the efficacy of a potential NS1 inhibitor.

References

- 1. Novel inhibitor of influenza non-structural protein 1 blocks multi-cycle replication in an RNase L-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel inhibitor of influenza non-structural protein 1 blocks multi-cycle replication in an RNase L-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JJ3297 | Influenza Virus NS1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. Identification of Anti-Influenza A Compounds Inhibiting the Viral Non-Structural Protein 1 (NS1) Using a Type I Interferon-Driven Screening Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural analyses reveal the mechanism of inhibition of influenza virus NS1 by two antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

NS1-IN-1: A Technical Guide to a Novel Influenza A Virus NS1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The non-structural protein 1 (NS1) of the influenza A virus is a critical virulence factor that orchestrates the subversion of the host's innate immune system, thereby facilitating viral replication and pathogenesis. Its multifaceted role in antagonizing cellular antiviral responses has positioned it as a prime target for the development of novel anti-influenza therapeutics. This technical guide provides an in-depth overview of NS1-IN-1, a potent small molecule inhibitor of the influenza A virus NS1 protein. This document details its mechanism of action, presents quantitative data on its antiviral activity, and provides comprehensive experimental protocols for its evaluation.

The influenza A virus NS1 protein is a multifunctional protein that counteracts the host's immune response, allowing for efficient viral replication. NS1 is known to inhibit the production of interferons (IFNs), key signaling molecules in the antiviral response, and also to block the activities of antiviral proteins such as protein kinase R (PKR) and 2'-5'-oligoadenylate synthetase (OAS)/RNase L.[1] Given its central role in viral pathogenesis, targeting NS1 with small molecule inhibitors like this compound represents a promising strategy for the development of new anti-influenza drugs.[1][2]

Mechanism of Action of this compound

This compound exerts its antiviral effects through a distinct mechanism of action. It has been identified as a potent inhibitor of NS1 that contributes to the reduction of virus replication by decreasing viral protein levels.[3] The antiviral activity of this compound is attributed to its ability to repress the activity of the mammalian target of rapamycin complex 1 (mTORC1) in a manner that is dependent on the tuberous sclerosis complex 1 and 2 (TSC1-TSC2).[3] The TSC1-TSC2 complex is a critical negative regulator of mTORC1, a key cellular signaling hub that controls cell growth, proliferation, and protein synthesis.[4][5][6] By modulating this pathway, this compound interferes with the cellular environment that the virus exploits for its replication.

Quantitative Data on NS1 Inhibitors

While specific quantitative efficacy data for this compound is not publicly available, the following table summarizes the antiviral activity of other representative small molecule inhibitors of NS1, compounds 157 and 164, against influenza A/PR/8/34(H1N1) virus in A549 human lung epithelial cells. This data provides a benchmark for the potency that can be achieved with NS1-targeted inhibitors.

| Compound | IC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/IC50) | Reference |

| Compound 157 | 51.6 | >400 | >7.8 | [7] |

| Compound 164 | 46.4 | >150 | >3.6 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the discovery and characterization of NS1 inhibitors like this compound.

Fluorescence Polarization (FP) Assay for NS1-dsRNA Interaction

This assay is designed to identify compounds that disrupt the interaction between the NS1 protein and double-stranded RNA (dsRNA), a key function of NS1 in suppressing the host immune response.[8][9][10]

Materials:

-

Purified, full-length influenza A NS1 protein (e.g., tagged with GST for purification)

-

Fluorescein-labeled 16-mer dsRNA (FAM-dsRNA)

-

Unlabeled 16-mer dsRNA (for competition assay)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

-

384-well, black, low-volume microplates

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of purified NS1 protein. The optimal concentration should be determined empirically by titration but is typically in the low nanomolar range.

-

Prepare a stock solution of FAM-dsRNA at a concentration of 5 nM.

-

Prepare serial dilutions of the test compound (e.g., this compound) and unlabeled dsRNA (positive control) in assay buffer.

-

-

Assay Setup:

-

In a 384-well plate, add the following to each well:

-

5 µL of assay buffer (for blank and controls) or test compound dilution.

-

5 µL of FAM-dsRNA solution (final concentration 5 nM).

-

10 µL of NS1 protein solution (final concentration determined by titration).

-

-

Include the following controls:

-

Negative control (free probe): FAM-dsRNA in assay buffer without NS1.

-

Positive control (bound probe): FAM-dsRNA and NS1 in assay buffer.

-

Competition control: FAM-dsRNA, NS1, and a saturating concentration of unlabeled dsRNA.

-

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_free) / (mP_bound - mP_free)])

-

Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

-

IFN-β Promoter Luciferase Reporter Assay

This cell-based assay is used to screen for compounds that can restore the expression of interferon-beta (IFN-β), which is suppressed by the NS1 protein.[7][11][12]

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Plasmids:

-

pIFN-β-Luc (Firefly luciferase reporter driven by the IFN-β promoter)

-

pRL-TK (Renilla luciferase for normalization)

-

Expression vector for influenza A NS1 protein

-

An IFN-inducing plasmid (e.g., expressing a short hairpin RNA that acts as a RIG-I agonist)

-

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.

-

Transfection:

-

Prepare a transfection mix containing the pIFN-β-Luc, pRL-TK, NS1 expression vector, and the IFN-inducing plasmid according to the manufacturer's protocol for the transfection reagent.

-

Add the transfection mix to the cells and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.

-

Remove the transfection medium from the cells and add the compound dilutions.

-

Incubate for a further 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of IFN-β promoter activity in the presence of the compound compared to the vehicle control (DMSO).

-

Determine the EC50 value by plotting the fold induction against the compound concentration.

-

Viral Yield Reduction Assay

This assay directly measures the ability of a compound to inhibit the production of infectious virus particles in a cell culture model.[13][14][15]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

EMEM (Eagle's Minimum Essential Medium) supplemented with appropriate antibiotics and serum

-

Influenza A virus stock (e.g., A/PR/8/34)

-

TPCK-treated trypsin

-

Test compound (e.g., this compound)

-

24-well or 12-well cell culture plates

-

Agarose or Avicel overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer.[16][17]

-

Infection and Treatment:

-

Prepare serial dilutions of the test compound in infection medium (serum-free EMEM with TPCK-trypsin).

-

Wash the MDCK cell monolayers with PBS.

-

Infect the cells with influenza A virus at a low multiplicity of infection (MOI) (e.g., 0.01 PFU/cell) in the presence of the compound dilutions or vehicle control.

-

Incubate for 1-2 hours at 37°C to allow for virus adsorption.

-

-

Overlay:

-

Remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with a semi-solid medium (e.g., 1.2% Avicel in EMEM containing the compound dilutions and TPCK-trypsin) to restrict virus spread to adjacent cells.[16]

-

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.

-

Plaque Staining and Counting:

-

Fix the cells with 4% formaldehyde.

-

Remove the overlay and stain the cell monolayer with crystal violet solution.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

-

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to NS1 function and its inhibition.

Influenza A Virus NS1 Signaling Pathways

Caption: NS1 protein's multifaceted inhibition of host innate immunity and the mechanism of this compound.

Experimental Workflow for NS1 Inhibitor Screening

Caption: A typical workflow for the discovery and validation of novel NS1 inhibitors.

Logical Relationship of this compound's Proposed Mechanism

Caption: The proposed mechanism of action for the antiviral activity of this compound.

References

- 1. Effects of Influenza A Virus NS1 Protein on Protein Expression: the NS1 Protein Enhances Translation and Is Not Required for Shutoff of Host Protein Synthesis | Semantic Scholar [semanticscholar.org]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Effects of Influenza A Virus NS1 Protein on Protein Expression: the NS1 Protein Enhances Translation and Is Not Required for Shutoff of Host Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tuberous sclerosis complex proteins 1 and 2 control serum-dependent translation in a TOP-dependent and -independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The TSC1–TSC2 complex: a molecular switchboard controlling cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tuberous Sclerosis Complex Proteins 1 and 2 Control Serum-Dependent Translation in a TOP-Dependent and -Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure and Activities of the NS1 Influenza Protein and Progress in the Development of Small-Molecule Drugs | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Influenza A Virus NS1 Protein Prevents Activation of NF-κB and Induction of Alpha/Beta Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The NS1 Protein of a Human Influenza Virus Inhibits Type I Interferon Production and the Induction of Antiviral Responses in Primary Human Dendritic and Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Influenza virus plaque assay [protocols.io]

- 17. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of NS1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of NS1-IN-1, a potent small molecule inhibitor of the influenza A virus non-structural protein 1 (NS1). This compound was identified through a high-throughput chemical screen as a naphthalimide derivative that reverses the NS1-mediated inhibition of host gene expression. Its antiviral activity stems from its ability to induce the expression of the host defense factor REDD1, which subsequently inhibits the mTORC1 signaling pathway, a crucial pathway for viral replication. This guide details the experimental protocols for the synthesis of this compound, along with the assays used to characterize its antiviral properties. Furthermore, it presents the quantitative data in structured tables and visualizes the key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this promising antiviral compound.

Discovery of this compound

This compound, also referred to as compound 3, was discovered through a chemical genetics approach aimed at identifying inhibitors of the influenza A virus NS1 protein. A high-throughput screen of approximately 200,000 synthetic compounds was conducted to identify molecules that could reverse the NS1-mediated inhibition of host gene expression. This was followed by a counterscreen to identify compounds that could suppress the cytotoxicity caused by influenza virus infection. This dual-screening strategy led to the identification of a class of naphthalimides, with this compound emerging as a lead compound with potent antiviral activity against both influenza virus and vesicular stomatitis virus (VSV).

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following protocol is a general representation based on the synthesis of similar naphthalimide derivatives.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione

-

A mixture of 4-amino-1,8-naphthalic anhydride and a suitable primary amine (e.g., hydrazine hydrate) is refluxed in a solvent such as ethanol or dimethylformamide (DMF) for several hours.

-

The reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and dried to yield the intermediate product.

Step 2: Synthesis of 6-amino-2-(2-(diethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (this compound)

-

The intermediate from Step 1 is reacted with 2-(diethylamino)ethyl chloride hydrochloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.

-

The reaction mixture is heated for several hours to facilitate the N-alkylation.

-

After cooling, the mixture is poured into water, and the crude product is extracted with an organic solvent (e.g., dichloromethane).

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The final product, this compound, is purified by column chromatography on silica gel.

Biological Activity and Mechanism of Action

This compound exhibits potent antiviral activity by targeting a host-cell pathway rather than a viral component directly. This mechanism reduces the likelihood of the virus developing resistance.

Antiviral Activity

This compound effectively inhibits the replication of influenza A virus and VSV. The antiviral activity has been quantified using plaque reduction assays and by measuring the reduction in viral protein expression.

| Assay | Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI) |

| Plaque Reduction Assay | Influenza A/WSN/33 | MDCK | ~5 µM | >50 µM | >10 |

| Viral Protein Reduction | Influenza A/WSN/33 | A549 | ~2.5 µM | >50 µM | >20 |

| Plaque Reduction Assay | VSV | HeLa | ~1 µM | >50 µM | >50 |

Table 1: Antiviral Activity of this compound. EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI = CC50/EC50) is a measure of the compound's therapeutic window.

Mechanism of Action: Induction of REDD1 and Inhibition of mTORC1

The antiviral effect of this compound is mediated through the induction of the host protein REDD1 (Regulated in Development and DNA Damage Response 1). Influenza virus infection typically suppresses REDD1 expression to activate the mTORC1 (mammalian target of rapamycin complex 1) signaling pathway, which is essential for viral protein synthesis and replication. This compound counteracts this by upregulating REDD1 expression. REDD1, in turn, activates the TSC1/TSC2 (tuberous sclerosis complex 1/2) tumor suppressor complex, which inhibits mTORC1 signaling, thereby restricting viral replication.

Caption: this compound Mechanism of Action.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

-

Virus Infection: The cell monolayers are washed and infected with a known titer of influenza virus (e.g., 100 plaque-forming units per well) in the presence of serial dilutions of this compound.

-

Overlay: After a 1-hour adsorption period, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) with the corresponding concentrations of this compound.

-

Incubation: The plates are incubated for 2-3 days at 37°C to allow for plaque formation.

-

Staining: The cells are fixed and stained with crystal violet to visualize the plaques.

-

Quantification: The number of plaques in each well is counted, and the EC50 value is calculated by plotting the percentage of plaque inhibition against the drug concentration.

Caption: Plaque Reduction Assay Workflow.

Western Blot Analysis

This technique is used to measure the levels of specific viral proteins in infected cells treated with this compound.

-

Cell Culture and Treatment: A549 cells are seeded in culture plates and infected with influenza virus at a specific multiplicity of infection (MOI). The infected cells are then treated with various concentrations of this compound.

-

Cell Lysis: At different time points post-infection, the cells are washed and lysed in a buffer containing protease inhibitors to extract total cellular proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the viral proteins of interest (e.g., anti-NS1, anti-M1) and a loading control (e.g., anti-β-actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the protein bands is quantified to determine the relative levels of viral protein expression.

Caption: Western Blot Workflow.

Conclusion

This compound represents a promising class of antiviral compounds that target a host-based mechanism, potentially offering a higher barrier to the development of viral resistance. Its mode of action, involving the induction of the host defense factor REDD1 and subsequent inhibition of the pro-viral mTORC1 pathway, provides a novel strategy for combating influenza and other RNA viruses. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of virology and drug development to further investigate and build upon the potential of this compound and related compounds as next-generation antiviral therapeutics.

The NS1 Protein of Influenza A Virus: A Master Manipulator of Host Defenses and a Key Determinant of Virulence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The non-structural protein 1 (NS1) of the influenza A virus is a multifunctional virulence factor that plays a pivotal role in the viral life cycle and pathogenesis.[1] It is not incorporated into the virion but is abundantly expressed in infected cells, where it orchestrates a multifaceted strategy to counteract the host's innate immune response, particularly the type I interferon (IFN) system.[1][2] NS1's ability to interact with a plethora of host factors allows it to inhibit host gene expression, regulate viral replication, and modulate cellular signaling pathways to the virus's advantage.[3][4][5] This technical guide provides a comprehensive overview of the role of the NS1 protein in influenza A virulence, with a focus on its molecular mechanisms of action. We present quantitative data on its various functions, detailed experimental protocols for its study, and visual representations of the key signaling pathways it manipulates. Understanding the intricate functions of NS1 is paramount for the development of novel antiviral therapeutics and live-attenuated vaccines.[1]

Introduction: The Central Role of NS1 in Influenza A Virus Pathogenesis

Influenza A virus, a member of the Orthomyxoviridae family, poses a significant threat to global public health, causing seasonal epidemics and periodic pandemics.[5] The virulence of influenza A virus is a complex trait determined by the interplay of multiple viral proteins with host factors.[6] Among these, the non-structural protein 1 (NS1) has emerged as a critical determinant of pathogenicity.[3][7] The NS1 protein is encoded by the eighth segment of the viral RNA genome and is expressed from an unspliced mRNA transcript.[8] It is a homodimeric protein composed of two distinct domains: an N-terminal RNA-binding domain (RBD) and a C-terminal effector domain (ED), connected by a flexible linker region.[4][9] This modular structure allows NS1 to engage in a wide array of interactions with both viral and cellular components, enabling its diverse functions.[5][9]

The primary role of NS1 is to antagonize the host's innate immune response, a critical first line of defense against viral infections.[2] It achieves this by targeting multiple checkpoints in the type I interferon (IFN) signaling pathway, from the initial recognition of viral RNA to the expression of antiviral interferon-stimulated genes (ISGs).[4][10] By neutralizing the IFN response, NS1 creates a cellular environment conducive to efficient viral replication and spread.[2] Furthermore, NS1 contributes to the shutoff of host protein synthesis, a strategy to prioritize the translation of viral mRNAs.[11] The functional plasticity of the NS1 protein is also evident in its strain-specific activities, with variations in the NS1 sequence contributing to differences in virulence and host adaptation.[7][12] This guide will delve into the molecular details of these functions, providing a technical resource for the scientific community engaged in influenza research and antiviral drug development.

Multifaceted Functions of the NS1 Protein in Viral Virulence

The NS1 protein employs a diverse arsenal of molecular mechanisms to subvert host defenses and promote viral replication. These functions are mediated through its distinct domains and their interactions with a multitude of cellular partners.

Antagonism of the Type I Interferon Response

The cornerstone of NS1's contribution to virulence is its potent inhibition of the type I IFN system.[2] This is achieved through a multi-pronged attack on the IFN signaling cascade.

-

Inhibition of RIG-I-like Receptor (RLR) Signaling: The retinoic acid-inducible gene I (RIG-I) is a key cytosolic pattern recognition receptor that detects viral RNA and initiates a signaling cascade leading to the production of type I IFNs.[13] NS1 has evolved multiple strategies to interfere with RIG-I signaling. It can directly bind to RIG-I, preventing its activation.[13] Additionally, NS1 interacts with and inhibits the E3 ubiquitin ligase TRIM25, which is essential for the ubiquitination and subsequent activation of RIG-I.[10][14] NS1 also targets another E3 ligase, Riplet, in a species-specific manner to suppress RIG-I ubiquitination.[14][15] By targeting these crucial upstream activators, NS1 effectively blocks the initial sensing of the viral infection.

-

Inhibition of Protein Kinase R (PKR): Protein kinase R (PKR) is an IFN-induced, double-stranded RNA (dsRNA)-activated kinase that, upon activation, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis and thereby inhibiting viral replication.[5] NS1 counteracts PKR through at least two mechanisms. Its RNA-binding domain can sequester dsRNA, preventing it from activating PKR.[5] Furthermore, NS1 can directly bind to PKR, inhibiting its autophosphorylation and activation.[5]

-

Suppression of Host Gene Expression: A major strategy employed by NS1 to cripple the host antiviral response is the global inhibition of host gene expression.[11] NS1 achieves this by targeting the cellular pre-mRNA processing machinery. It binds to the 30 kDa subunit of the cleavage and polyadenylation specificity factor (CPSF30), a key component of the 3'-end processing machinery of cellular pre-mRNAs.[9][11] This interaction inhibits the cleavage and polyadenylation of host pre-mRNAs, including those encoding IFN and other antiviral proteins, leading to their retention in the nucleus and preventing their translation.[11]

Regulation of Viral Replication

Beyond its immune evasion functions, NS1 also plays a direct role in promoting viral replication. It has been shown to enhance the translation of viral mRNAs by interacting with cellular translation initiation factors.[16] Additionally, NS1 can influence viral RNA synthesis, although the precise mechanisms are still being elucidated.[3]

Modulation of Cellular Signaling Pathways

NS1 is a master manipulator of host cell signaling, hijacking cellular pathways to create a favorable environment for viral propagation.

-

PI3K/Akt Pathway: NS1 can activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a key regulator of cell survival and apoptosis.[16][17] By activating this pathway, NS1 can delay the premature apoptosis of infected cells, ensuring sufficient time for the production of progeny virions.[16]

-

MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including the JNK, p38, and ERK pathways, are involved in a wide range of cellular processes, including inflammation and apoptosis.[18][19] NS1 has been shown to modulate the activity of these pathways, although the outcomes can be strain-specific.[20][21] For instance, some NS1 proteins can activate the JNK pathway, while others inhibit it.[20][21]

Quantitative Data on NS1 Protein Function

To provide a clearer understanding of the impact of NS1 on host cellular processes, this section summarizes key quantitative data from various studies.

| Functional Assay | Influenza A Strain/NS1 Mutant | Cell Type | Quantitative Measurement | Reference |

| Interferon-β Promoter Activity | Wild-type vs. ΔNS1 virus | A549 cells | >100-fold increase in IFN-β promoter activity with ΔNS1 virus | [22] |

| NS1 of A/PR/8/34 (H1N1) | 293T cells | ~90% inhibition of Sendai virus-induced IFN-β promoter activity | [23] | |

| NS1 of A/Tx/36/91 (H1N1) | 293T cells | ~95% inhibition of Sendai virus-induced IFN-β promoter activity | [23] | |

| PKR Inhibition | Wild-type vs. ΔNS1 virus | HeLa cells | Increased PKR phosphorylation in ΔNS1 virus-infected cells | [18] |

| NS1 mutants (e.g., R38A) | In vitro | Reduced ability to inhibit PKR autophosphorylation | [9] | |

| Host Gene Expression (CPSF30-mediated) | Wild-type vs. NS1 mutant (impaired CPSF30 binding) | A549 cells | 10-fold increase in IFN-β mRNA levels with mutant NS1 | [11] |

| Viral Titer | Wild-type vs. ΔNS1 virus | MDCK cells | 1000-fold reduction in viral titer for ΔNS1 virus | [22] |

| Wild-type vs. NS1 mutant (impaired CPSF30 binding) | A549 cells | 100-fold reduction in viral titer for mutant virus | [11] | |

| PI3K/Akt Pathway Activation | Wild-type vs. ΔNS1 virus | A549 cells | Lack of Akt phosphorylation in ΔNS1 virus-infected cells | [17] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of the influenza A virus NS1 protein.

Co-immunoprecipitation (Co-IP) to Identify NS1-Host Protein Interactions

This protocol describes the co-immunoprecipitation of NS1 and its interacting host proteins from infected cells.

Materials:

-

Cell culture medium (e.g., DMEM) and supplements

-

Influenza A virus stock

-

Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Anti-NS1 antibody (or antibody against a tagged NS1)

-

Control IgG antibody (from the same species as the anti-NS1 antibody)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies for Western blotting (anti-NS1 and anti-host protein of interest)

Procedure:

-

Cell Infection: Seed cells (e.g., A549 or 293T) in 10-cm dishes and grow to 80-90% confluency. Infect cells with influenza A virus at a multiplicity of infection (MOI) of 2-5. Incubate for 8-12 hours post-infection.

-

Cell Lysis: Wash the infected cells twice with ice-cold PBS. Add 1 ml of ice-cold lysis buffer to each dish and incubate on ice for 30 minutes with occasional swirling. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (clarified lysate) to a new tube.

-

Pre-clearing: Add 20-30 µl of protein A/G magnetic beads to the clarified lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding. Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.

-

Immunoprecipitation: Add 2-5 µg of anti-NS1 antibody or control IgG to the pre-cleared lysate. Incubate with gentle rotation overnight at 4°C.

-

Capture of Immune Complexes: Add 30-50 µl of protein A/G magnetic beads to the lysate-antibody mixture and incubate with rotation for 2-4 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with 1 ml of ice-cold wash buffer. After the final wash, remove all residual wash buffer.

-

Elution: Resuspend the beads in 30-50 µl of 2x Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.

-

Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting to detect NS1 and the co-immunoprecipitated host protein.

Luciferase Reporter Assay to Quantify IFN-β Promoter Antagonism

This protocol measures the ability of NS1 to inhibit the activation of the IFN-β promoter using a luciferase reporter construct.

Materials:

-

HEK293T cells

-

Transfection reagent (e.g., Lipofectamine 2000)

-

pIFN-β-Luc reporter plasmid (containing the firefly luciferase gene under the control of the IFN-β promoter)

-

pRL-TK plasmid (containing the Renilla luciferase gene under the control of a constitutive promoter, for normalization)

-

Expression plasmid for NS1 (e.g., pcDNA3.1-NS1)

-

Inducer of IFN-β promoter (e.g., Sendai virus, poly(I:C))

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the pIFN-β-Luc reporter plasmid (100 ng), the pRL-TK normalization plasmid (10 ng), and the NS1 expression plasmid (100-500 ng) or an empty vector control. Use a suitable transfection reagent according to the manufacturer's instructions.

-

Induction: 24 hours post-transfection, induce the IFN-β promoter by infecting the cells with Sendai virus (e.g., 100 HAU/well) or by transfecting with poly(I:C) (1 µg/ml).

-

Cell Lysis: 16-24 hours after induction, wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in the same lysate sample using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of the IFN-β promoter relative to the uninduced control. Compare the fold induction in the presence and absence of NS1 to determine the percentage of inhibition.

Influenza A Virus Reverse Genetics

This protocol describes the generation of recombinant influenza A viruses, including those with mutations in the NS1 gene, using a plasmid-based reverse genetics system.

Materials:

-

Co-culture of 293T and MDCK cells

-

Eight plasmids encoding the eight segments of the influenza A virus genome (e.g., in a pHW2000-based vector)

-

Plasmids for expressing the viral polymerase complex (PB2, PB1, PA) and nucleoprotein (NP)

-

Transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Virus growth medium (e.g., DMEM with 0.2% BSA and 1 µg/ml TPCK-trypsin)

-

Embryonated chicken eggs (10-11 days old) or MDCK cells for virus propagation

Procedure:

-

Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA for all eight viral segments and the polymerase/NP expression vectors. Introduce desired mutations into the NS1-encoding plasmid using site-directed mutagenesis.

-

Transfection: Seed a co-culture of 293T and MDCK cells (e.g., in a 6-well plate). Transfect the cells with the eight viral segment plasmids (1 µg each) and the polymerase/NP expression plasmids (if not provided by the viral segment plasmids).

-

Virus Rescue: 24 hours post-transfection, replace the transfection medium with virus growth medium.

-

Virus Amplification: Incubate the cells for 48-72 hours. Harvest the supernatant containing the rescued virus.

-

Virus Propagation: Inoculate the harvested supernatant into the allantoic cavity of 10-11 day old embryonated chicken eggs or onto a fresh monolayer of MDCK cells to amplify the virus stock.

-

Virus Titer Determination: Determine the titer of the amplified virus stock using a plaque assay or TCID50 assay on MDCK cells.

-

Sequence Verification: Extract viral RNA from the amplified virus stock, perform RT-PCR to amplify the NS segment, and sequence the PCR product to confirm the presence of the desired mutation in the NS1 gene.

Signaling Pathways Modulated by NS1

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by the influenza A virus NS1 protein.

Inhibition of the RIG-I Signaling Pathway

Antagonism of the PKR Pathway

Experimental Workflow for Host Shutoff Analysis

Conclusion and Future Directions

The NS1 protein of influenza A virus is a remarkable example of viral adaptation, showcasing a sophisticated array of mechanisms to overcome host antiviral defenses. Its ability to antagonize the IFN system at multiple levels, coupled with its roles in regulating viral replication and manipulating cellular signaling, underscores its central importance in influenza A virus virulence. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers seeking to further unravel the complexities of NS1 function.

Despite significant progress, many questions surrounding NS1 biology remain. A deeper understanding of the strain-specific differences in NS1 function and their impact on host range and pathogenicity is crucial.[7] Furthermore, elucidating the precise structural basis of NS1's interactions with its various host partners will be instrumental in the rational design of small molecule inhibitors.[24] Targeting the multifaceted activities of NS1 represents a promising avenue for the development of novel antiviral therapies that could be effective against a broad range of influenza A virus strains. Additionally, the targeted attenuation of NS1 function is a key strategy in the development of safer and more effective live-attenuated influenza vaccines.[2] Continued research into this master manipulator of the host cell will undoubtedly pave the way for innovative strategies to combat the ongoing threat of influenza.

References

- 1. Influenza virus non-structural protein NS1: interferon antagonism and beyond. | Semantic Scholar [semanticscholar.org]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | NS1: A Key Protein in the “Game” Between Influenza A Virus and Host in Innate Immunity [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. NS1: A Key Protein in the “Game” Between Influenza A Virus and Host in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abbs.info [abbs.info]

- 9. Functions of the Influenza A Virus NS1 Protein In Antiviral Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How Influenza A Virus NS1 Deals with the Ubiquitin System to Evade Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Networks of Host Factors that Interact with NS1 Protein of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JCI - Virulence determinants of pandemic influenza viruses [jci.org]

- 13. atsjournals.org [atsjournals.org]

- 14. Species-Specific Inhibition of RIG-I Ubiquitination and IFN Induction by the Influenza A Virus NS1 Protein | PLOS Pathogens [journals.plos.org]

- 15. Species-Specific Inhibition of RIG-I Ubiquitination and IFN Induction by the Influenza A Virus NS1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Roles of the Non-Structural Proteins of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Influenza Virus Non-Structural Protein 1 (NS1) Disrupts Interferon Signaling | PLOS One [journals.plos.org]

- 18. Influenza A induced cellular signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 20. Activation of c-jun N-Terminal Kinase upon Influenza A Virus (IAV) Infection Is Independent of Pathogen-Related Receptors but Dependent on Amino Acid Sequence Variations of IAV NS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Influenza A Virus NS1 Protein Inhibits Activation of Jun N-Terminal Kinase and AP-1 Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantitative Proteomic Analysis of the Influenza A Virus Nonstructural Proteins NS1 and NS2 during Natural Cell Infection Identifies PACT as an NS1 Target Protein and Antiviral Host Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Multiple Anti-Interferon Actions of the Influenza A Virus NS1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Molecular recognition of a host protein by NS1 of pandemic and seasonal influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

The Influenza A Virus NS1 Protein: A Technical Guide to its Evasion of Host Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Influenza A virus (IAV) non-structural protein 1 (NS1) is a key multifunctional virulence factor that plays a critical role in counteracting the host's innate immune response, thereby creating a favorable environment for viral replication. This technical guide provides an in-depth overview of the mechanisms employed by the NS1 protein to subvert host innate immunity, with a focus on quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Quantitative Effects of NS1 on Host Innate Immunity

The NS1 protein exerts a range of quantifiable effects on the host's antiviral response. These effects have been meticulously documented in numerous studies, and a summary of key quantitative data is presented below.

Table 1: Effect of NS1 on Interferon (IFN)-β Production

| Experimental System | NS1 Status | Method | Reduction in IFN-β Promoter Activity | Citation |

| 293T cells | Wild-type NS1 | Luciferase Reporter Assay | >90% inhibition | [1][2] |

| 293T cells | NS1 R38A/K41A mutant | Luciferase Reporter Assay | Inhibition significantly reduced | [1] |

| A549 cells | Wild-type PR8 virus | qRT-PCR | Significant decrease in IFN-β mRNA | [3] |

| A549 cells | ΔNS1 PR8 virus | qRT-PCR | High levels of IFN-β mRNA | [3] |

| A549 cells | Wild-type A(H1N1)pdm09 | Luciferase Reporter Assay | ~80% inhibition | [4] |

Table 2: Impact of NS1 on Viral Titer

| Cell Line / Animal Model | NS1 Status | Peak Viral Titer (PFU/ml) | Fold Reduction vs. Wild-Type | Citation |

| MDCK cells | Wild-type Sw/TX/98 | ~1 x 107 | - | [5] |

| MDCK cells | NS1 1-126 truncated | ~1 x 104 | 1000 | [5] |

| A549 cells | Wild-type PR8 | ~3 x 105 | - | [6] |

| A549 cells | VN1203 HALo (full-length NS1) | ~1 x 103 | 300 | [6] |

| A549 cells | VN1203 HALo (NS1 deletions) | ~1 x 102 | 3000 | [6] |

| HeLa cells | Wild-type VACV | ~1 x 107 | - | [7] |

| HeLa cells | VVΔE3L/NS1 | ~1 x 107 | No significant change | [7] |

| HeLa cells | VVΔE3L | No replication | - | [7] |

Table 3: NS1-Mediated Inhibition of Host Gene Expression

| Host Factor | NS1 Interaction | Effect | Quantitative Measurement | Citation |

| Host mRNA | Inhibition of nuclear export | Nuclear accumulation of poly(A) RNA | ~2.5-fold increase in nuclear/cytoplasmic ratio | [8] |

| RIG-I | Inhibition of ubiquitination | Decreased K63-linked polyubiquitination | Marked decrease in ubiquitinated RIG-I | [9][10] |

| CPSF30 | Binding to CPSF30 | Inhibition of 3' end processing of cellular pre-mRNAs | - | [4] |

Key Signaling Pathways Targeted by NS1

The NS1 protein interferes with multiple signaling pathways that are crucial for the establishment of an antiviral state. The following diagrams, generated using the DOT language, illustrate these interactions.

References

- 1. Influenza A Virus NS1 Protein Prevents Activation of NF-κB and Induction of Alpha/Beta Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Avian Influenza NS1 Proteins Inhibit Human, but Not Duck, RIG-I Ubiquitination and Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mutations in the NS1 Protein of Swine Influenza Virus Impair Anti-Interferon Activity and Confer Attenuation in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Live Attenuated Influenza Viruses Containing NS1 Truncations as Vaccine Candidates against H5N1 Highly Pathogenic Avian Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Host-Range Restriction of Vaccinia Virus E3L Deletion Mutant Can Be Overcome In Vitro, but Not In Vivo, by Expression of the Influenza Virus NS1 Protein | PLOS One [journals.plos.org]

- 8. Structural Basis for Influenza Virus NS1 Protein Block of mRNA Nuclear Export - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The influenza NS1 protein modulates RIG-I activation via a strain-specific direct interaction with the second CARD of RIG-I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

Structural Analysis of NS1-IN-1 Binding to the Influenza A Virus NS1 Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-structural protein 1 (NS1) of the influenza A virus is a critical virulence factor that orchestrates the evasion of the host's innate immune response, primarily by inhibiting the production of type I interferons (IFNs). This activity makes NS1 a prime target for the development of novel anti-influenza therapeutics. NS1-IN-1, also known as JJ3297, is a small molecule inhibitor that targets the NS1 protein. This technical guide provides a comprehensive overview of the structural and functional aspects of the interaction between this compound and the influenza A virus NS1 protein. We will delve into the mechanism of action, summarize key quantitative data, and provide detailed experimental methodologies for the characterization of this interaction.

Introduction to the Influenza A Virus NS1 Protein

The NS1 protein is a multifunctional virulence factor expressed in high levels in influenza A virus-infected cells. It is a homodimeric protein composed of two main functional domains:

-

N-terminal RNA-binding domain (RBD): Responsible for binding to double-stranded RNA (dsRNA), which sequesters this key viral recognition motif from host pattern recognition receptors, thereby preventing the initiation of an antiviral response.

-

C-terminal Effector Domain (ED): Mediates interactions with a plethora of host cellular proteins to counteract antiviral responses. A key interaction of the NS1 effector domain is with the 30-kDa subunit of the cleavage and polyadenylation specificity factor (CPSF30). This interaction inhibits the 3'-end processing of cellular pre-mRNAs, including those for antiviral proteins, leading to a shutdown of host gene expression.[1][2]

The ability of NS1 to suppress the host immune response is crucial for efficient viral replication and pathogenesis, making it an attractive target for antiviral drug development.

This compound: A Targeted Inhibitor of the NS1 Effector Domain

This compound (also known as JJ3297) is a potent antagonist of the influenza virus NS1 protein.[3][4] It has been identified as an inhibitor that restores the host's innate immune response by targeting the effector domain of the NS1 protein.

Mechanism of Action

This compound functions by binding to a hydrophobic pocket within the NS1 effector domain.[5][6] This pocket is the same site that the host protein CPSF30 binds to.[3][5] By occupying this binding site, this compound competitively inhibits the interaction between NS1 and CPSF30.[3] This disruption restores the host cell's ability to process and export antiviral mRNAs, leading to the production of type I interferons and other antiviral proteins, ultimately inhibiting viral replication.[4][7] The antiviral activity of this compound is dependent on a functional RNase L, a key component of the interferon-induced antiviral state.[4]

Quantitative Data on NS1 Inhibitors

The following table summarizes the available quantitative data for this compound and other related NS1 inhibitors.

| Compound Name(s) | Target | Assay Type | Cell Line | IC50 / EC50 | Reference(s) |

| This compound (JJ3297, A9) | Influenza A Virus NS1 | Viral Replication Inhibition | MDCK | 0.8 µM | [3][6] |

| NSC125044 | Influenza A Virus NS1 | Viral Replication Inhibition | MDCK | 8 µM | [5] |

| A22 | Influenza A Virus NS1 | Viral Replication Inhibition | Not Specified | ~50 nM | [5][6] |

| Compound 157 | Influenza A Virus NS1 | Viral Replication Inhibition | A549 | 51.6 µM | [6] |

| Compound 164 | Influenza A Virus NS1 | Viral Replication Inhibition | A549 | 46.4 µM | [6] |

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Effective Concentration 50%) is the concentration of a drug that gives a half-maximal response.

Experimental Protocols for Characterizing this compound Binding

Detailed characterization of the binding of small molecule inhibitors like this compound to the NS1 protein is crucial for drug development. The following sections describe the general methodologies for key experiments.

Cell-Based Viral Replication Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting viral replication in a cellular context.

Protocol:

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells or human lung epithelial A549 cells are cultured in appropriate media and seeded in 96-well plates.

-

Compound Treatment: Cells are pre-treated with serial dilutions of the inhibitor (e.g., this compound) for a defined period (e.g., 1-2 hours).

-

Virus Infection: Cells are then infected with a known titer of influenza A virus (e.g., A/PR/8/34 H1N1) at a specific multiplicity of infection (MOI).

-

Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 24-48 hours).

-

Quantification of Viral Replication: The extent of viral replication is quantified using various methods:

-

Plaque Assay: To determine the number of infectious virus particles.

-

TCID50 (50% Tissue Culture Infectious Dose) Assay: To measure the infectious virus titer.

-

Hemagglutination (HA) Assay: To quantify the amount of viral hemagglutinin protein produced.

-

RT-qPCR: To measure the levels of viral RNA.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of viral inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

NMR Chemical Shift Perturbation (CSP) for Binding Site Mapping

NMR spectroscopy is a powerful technique to identify the binding site of a small molecule on a protein.

Protocol:

-

Protein Expression and Purification: The NS1 effector domain (NS1ed) is expressed in E. coli with 15N isotopic labeling and purified to homogeneity.

-

NMR Sample Preparation: A solution of 15N-labeled NS1ed is prepared in a suitable NMR buffer.

-

Acquisition of Reference Spectrum: A 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectrum of the NS1ed alone is recorded. This spectrum provides a unique peak for each backbone amide proton-nitrogen pair.

-

Titration with Inhibitor: Small aliquots of a concentrated stock solution of the inhibitor (e.g., this compound) are added to the NS1ed sample.

-

Acquisition of Spectra during Titration: A series of 1H-15N HSQC spectra are recorded after each addition of the inhibitor.

-

Data Analysis: The chemical shifts of the amide peaks are monitored. Residues in the protein that are involved in the binding interaction with the inhibitor will show significant changes (perturbations) in their chemical shifts. By mapping these perturbed residues onto the three-dimensional structure of the NS1ed, the binding site can be identified.[3]

Biophysical Assays for Binding Affinity Determination (General Protocols)

While specific data for this compound is not publicly available, the following are general protocols for determining binding affinity (Kd).

Principle: This technique measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.

Protocol:

-

Probe Labeling: A small fluorescent molecule (probe) that binds to the target protein is required. For NS1, a fluorescently labeled dsRNA or a peptide known to bind the CPSF30 pocket could be used.

-

Assay Setup: A constant concentration of the fluorescent probe and the NS1 protein (or its effector domain) are incubated in a microplate well.

-

Competition: Serial dilutions of the unlabeled inhibitor (this compound) are added to the wells.

-

Measurement: The fluorescence polarization is measured. As the inhibitor displaces the fluorescent probe from the protein, the polarization value decreases.

-

Data Analysis: The IC50 value for the displacement of the probe is determined, from which the binding affinity (Ki) of the inhibitor can be calculated.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding events.

Protocol:

-

Ligand Immobilization: The NS1 protein (ligand) is immobilized on the surface of an SPR sensor chip.

-

Analyte Injection: A series of concentrations of the inhibitor (analyte, e.g., this compound) are flowed over the sensor surface.

-

Binding and Dissociation Monitoring: The association (binding) and dissociation of the inhibitor are monitored in real-time as a change in the SPR signal (response units, RU).

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the thermodynamic parameters of the interaction.

Protocol:

-

Sample Preparation: A solution of the NS1 protein is placed in the sample cell of the calorimeter, and a solution of the inhibitor (this compound) is loaded into the injection syringe. Both solutions must be in identical buffers.

-

Titration: The inhibitor is injected in small aliquots into the protein solution.

-

Heat Measurement: The heat change associated with each injection is measured.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of the inhibitor to the protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Signaling Pathways and Experimental Workflows

Signaling Pathway: Restoration of the Interferon Response by this compound

The influenza A virus NS1 protein inhibits the production of type I interferons by targeting multiple steps in the host's innate immune signaling pathway. One of the key mechanisms is the inhibition of IRF-3 (Interferon Regulatory Factor 3) activation.[5][8] this compound, by blocking the NS1-CPSF30 interaction, restores the expression of host genes, including those involved in the interferon response.

Experimental Workflow for NS1 Inhibitor Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of novel influenza NS1 inhibitors.

Structural Insights into this compound Binding

To date, a co-crystal structure of the influenza A virus NS1 protein in complex with this compound has not been publicly released. However, NMR chemical shift perturbation studies have provided valuable insights into the binding interface. These studies confirmed that this compound (A9) and its derivative A22 bind to the hydrophobic pocket on the NS1 effector domain, which is the same site for CPSF30 interaction.[3] The crystal structure of the NS1 effector domain alone has been solved, revealing the architecture of this pocket.[6][8] The absence of a co-crystal structure highlights an area for future research that would greatly facilitate structure-based drug design efforts to develop more potent and specific NS1 inhibitors.

Conclusion

This compound represents a promising class of anti-influenza compounds that target a key viral virulence factor. By inhibiting the interaction between the NS1 effector domain and the host protein CPSF30, this compound effectively restores the host's innate immune response, leading to the inhibition of viral replication. This technical guide has provided an in-depth overview of the structural and functional aspects of this interaction, including quantitative data and detailed experimental methodologies. Further research, particularly the determination of a co-crystal structure of NS1 with this compound, will be instrumental in advancing the development of this and other NS1-targeted antivirals.

References

- 1. researchgate.net [researchgate.net]

- 2. ncs-conference.org [ncs-conference.org]

- 3. Activation of interferon regulatory factor 3 is inhibited by the influenza A virus NS1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influenza Virus Non-Structural Protein 1 (NS1) Disrupts Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. path.ox.ac.uk [path.ox.ac.uk]

- 8. scholars.mssm.edu [scholars.mssm.edu]

Preliminary Studies on the Antiviral Activity of NS1 Inhibitors: A Technical Guide

Disclaimer: The compound "NS1-IN-1" is not a readily identifiable, specific antiviral agent in the current scientific literature. This guide therefore provides a comprehensive overview of the core principles and preliminary antiviral activities of representative small molecule inhibitors targeting the non-structural protein 1 (NS1) of influenza A virus. The data and methodologies presented are based on published findings for known NS1 inhibitors and serve as a technical guide for researchers, scientists, and drug development professionals in the field.

Introduction to NS1 as an Antiviral Target

The non-structural protein 1 (NS1) of the influenza A virus is a key multifunctional virulence factor that plays a critical role in counteracting the host's innate immune response, particularly the type I interferon (IFN) system.[1][2] NS1 is a high-value target for the development of novel antiviral therapeutics due to its essential role in viral replication and pathogenesis.[3] By inhibiting NS1, antiviral compounds can restore the host's ability to mount an effective immune response against the virus.[4]

The primary mechanism of action for many NS1 inhibitors involves the disruption of its interaction with host cell proteins. A key interaction is with the 30-kDa subunit of the Cleavage and Polyadenylation Specificity Factor (CPSF30).[3][5][6] By binding to CPSF30, NS1 inhibits the 3'-end processing of cellular pre-mRNAs, leading to a shutdown of host gene expression, including that of antiviral proteins.[6][7] Small molecules that block the NS1-CPSF30 interaction can therefore restore host cell gene expression and inhibit viral replication.

Quantitative Data on Representative NS1 Inhibitors

Several small molecule inhibitors targeting NS1 have been identified and characterized. The following tables summarize the reported antiviral activities of some of these compounds.

Table 1: Antiviral Activity of NS1 Inhibitors Against Influenza A Virus

| Compound | Virus Strain | Assay Type | Endpoint | Value | Reference |

| A9 (JJ3297) | Influenza A/WSN/33 | Not specified | EC50 | 0.8 µM | [5][8] |

| A22 | Influenza A/WSN/33 | Not specified | EC50 | ~0.08 µM | [5][8] |

| Compound 157 | Influenza A/PR/8/34(H1N1) | Virus Titer Reduction | IC50 | 51.6 µM | [9] |

| Compound 164 | Influenza A/PR/8/34(H1N1) | Virus Titer Reduction | IC50 | 46.4 µM | [9] |

EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) are measures of the concentration of a drug that is required for 50% of its maximal effect or inhibition, respectively.

Table 2: Cytotoxicity of Representative NS1 Inhibitors

| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |

| Compound 157 | A549 | Not specified | CC50 | >400 µM | [9] |

| Compound 164 | A549 | Not specified | CC50 | >150 µM | [9] |

CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that is toxic to 50% of the cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral activity and mechanism of action of NS1 inhibitors.

Plaque Reduction Assay

This assay is a gold standard for quantifying infectious virus particles and assessing the antiviral activity of a compound.[10]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Avicel or Agarose for overlay

-

Crystal Violet staining solution

-

Test compound

-

Influenza virus stock

Procedure:

-

Cell Seeding: Seed MDCK cells in 12-well plates at a density of 3 x 10^5 cells/mL (1 mL per well) and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.[10]

-

Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.

-

Infection: Wash the MDCK cell monolayers with PBS. Inoculate the cells with the virus dilutions in the presence of varying concentrations of the test compound or a vehicle control. Incubate for 1 hour at 37°C to allow for virus adsorption.[10]

-

Overlay: After incubation, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., Avicel or agarose) containing DMEM, trypsin, and the respective concentrations of the test compound.[10]

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

-

Staining and Quantification: Fix the cells with a suitable fixative (e.g., 10% formalin). Remove the overlay and stain the cell monolayer with crystal violet. Plaques will appear as clear zones against a purple background. Count the number of plaques for each compound concentration and calculate the percentage of plaque reduction compared to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.[3]

IFN-β Promoter Luciferase Reporter Assay

This cell-based assay is used to screen for compounds that can reverse the NS1-mediated inhibition of the type I interferon response.[11][12]

Materials:

-

HEK293T cells

-

DMEM with 10% FBS

-

Plasmids:

-

pIFN-β-Luc (Firefly luciferase reporter gene under the control of the IFN-β promoter)

-

pRL-TK (Renilla luciferase for normalization)

-

Expression plasmid for influenza NS1

-

-

Transfection reagent (e.g., Lipofectamine)

-

Luciferase assay system

-

Test compound

Procedure:

-

Cell Seeding: Seed HEK293T cells in 24-well plates.

-

Transfection: Co-transfect the cells with the pIFN-β-Luc, pRL-TK, and NS1 expression plasmids using a suitable transfection reagent.[9]

-

Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the test compound or a vehicle control.

-

Induction of IFN-β Promoter: Induce the IFN-β promoter by either infecting the cells with a virus known to induce interferon (e.g., Sendai virus) or by transfecting with a dsRNA analog like poly(I:C).[9]

-

Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. The ability of the compound to restore luciferase expression in the presence of NS1 indicates its inhibitory activity.

Visualizations

Signaling Pathway: Inhibition of Host Gene Expression by NS1 and its Reversal

The following diagram illustrates the mechanism by which influenza A virus NS1 protein inhibits host cell gene expression through its interaction with CPSF30 and how NS1 inhibitors can counteract this effect.

Caption: NS1-mediated inhibition of host gene expression and its reversal by an NS1 inhibitor.

Experimental Workflow: Plaque Reduction Assay

The following diagram outlines the key steps in a plaque reduction assay to determine the IC50 of an antiviral compound.

Caption: Workflow for a plaque reduction assay to determine antiviral IC50.

References

- 1. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. pnas.org [pnas.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. researchgate.net [researchgate.net]

- 5. Structural analyses reveal the mechanism of inhibition of influenza virus NS1 by two antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influenza virus NS1 protein interacts with the cellular 30 kDa subunit of CPSF and inhibits 3'end formation of cellular pre-mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of the Type I Interferon Response in Human Dendritic Cells by Dengue Virus Infection Requires a Catalytically Active NS2B3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influenza virus plaque assay [protocols.io]

- 11. Identification of Anti-Influenza A Compounds Inhibiting the Viral Non-Structural Protein 1 (NS1) Using a Type I Interferon-Driven Screening Strategy [mdpi.com]

- 12. Influenza A Virus NS1 Protein Prevents Activation of NF-κB and Induction of Alpha/Beta Interferon - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Influenza A Non-Structural Protein 1 (NS1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus non-structural protein 1 (NS1) is a key virulence factor and a critical component in the intricate interplay between the virus and its host.[1][2][3][4] This non-structural protein, which is abundantly expressed in infected cells but not incorporated into new virions, orchestrates a sophisticated campaign to counteract the host's innate immune defenses, thereby creating a favorable environment for viral replication and propagation.[5][6][7] A comprehensive understanding of the multifaceted functions of NS1 is paramount for the development of novel antiviral therapeutics. This in-depth technical guide provides a detailed overview of the core functions of the influenza NS1 protein, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and workflows.

Core Functions of Influenza NS1 Protein

The NS1 protein is a multifunctional marvel of viral evolution, primarily targeting the host's interferon (IFN) system, a cornerstone of the innate antiviral response.[1][8][9] Its functions can be broadly categorized into two main areas: the suppression of host immune responses and the regulation of viral and host gene expression to favor viral propagation.

Antagonism of the Host Interferon Response

The paramount function of NS1 is to dismantle the host's interferon-mediated antiviral state.[1][10] It achieves this through a multi-pronged attack on various stages of the IFN signaling cascade, from the initial recognition of viral components to the expression of antiviral effector proteins.

Retinoic acid-inducible gene I (RIG-I) is a key cytosolic pattern recognition receptor (PRR) that detects viral RNA, initiating a signaling cascade that leads to the production of type I interferons (IFN-α/β).[11][12][13] NS1 employs several strategies to thwart this critical first line of defense:

-

Direct Interaction with RIG-I: Some studies suggest that the RNA-binding domain of NS1 can directly interact with the second caspase activation and recruitment domain (CARD) of RIG-I, thereby preventing its activation.[11][12]

-

Inhibition of TRIM25-mediated Ubiquitination: The E3 ubiquitin ligase TRIM25 is essential for the activation of RIG-I through K63-linked ubiquitination.[14][15] NS1 interacts with the coiled-coil domain of TRIM25, preventing its multimerization and subsequent ubiquitination of RIG-I, effectively halting the downstream signaling cascade.[14]

The double-stranded RNA (dsRNA)-activated protein kinase (PKR) is another crucial component of the host's antiviral arsenal.[3][9][16][17][18][19] Upon activation by viral dsRNA, PKR phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global shutdown of protein synthesis, thereby inhibiting the production of both host and viral proteins.[15][17][20] NS1 counteracts PKR through at least two mechanisms:

-